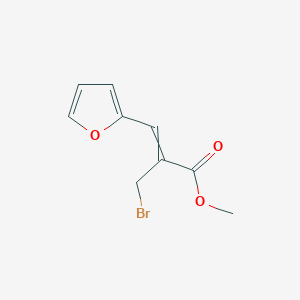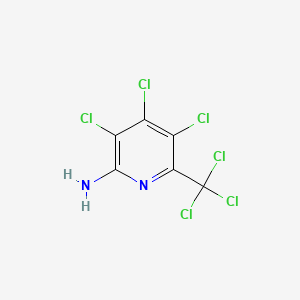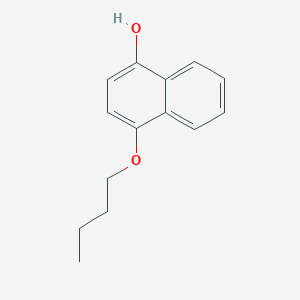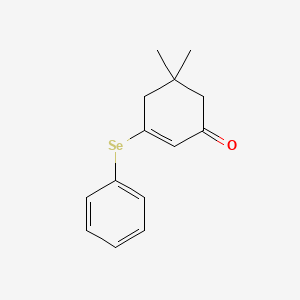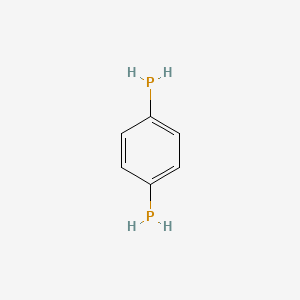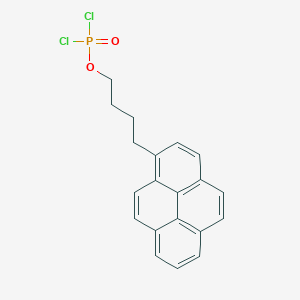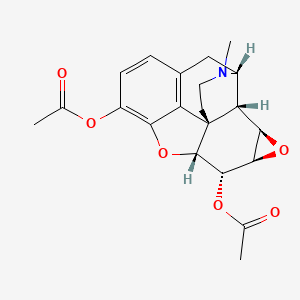
Diacetylmorphine 7,8-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylmorphine 7,8-oxide is a semi-synthetic opioid derived from morphine. It is structurally related to diacetylmorphine (heroin) and is known for its potent analgesic properties. This compound is of significant interest in both medical and scientific research due to its unique chemical structure and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetylmorphine 7,8-oxide typically involves the acetylation of morphine. The process begins with the extraction of morphine from the opium poppy (Papaver somniferum). Morphine is then acetylated using acetic anhydride to produce diacetylmorphine. The oxidation of diacetylmorphine at the 7,8-position is achieved using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and spectroscopic analysis is common in industrial settings to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Diacetylmorphine 7,8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, diacetylmorphine.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives are often studied for their unique pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Diacetylmorphine 7,8-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of opioids and their derivatives.
Biology: The compound is used in research to understand the biological mechanisms of opioid action and addiction.
Medicine: this compound is studied for its potential use in pain management and as a treatment for opioid dependence.
Mechanism of Action
Diacetylmorphine 7,8-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the μ-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief and other pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Diacetylmorphine (Heroin): Structurally similar but lacks the 7,8-oxide group.
Morphine: The parent compound from which diacetylmorphine 7,8-oxide is derived.
6-Monoacetylmorphine: An intermediate in the metabolism of diacetylmorphine.
Uniqueness
This compound is unique due to the presence of the 7,8-oxide group, which alters its pharmacological properties compared to other opioids. This structural modification can influence the compound’s potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
77632-95-2 |
|---|---|
Molecular Formula |
C21H23NO6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[(1S,5R,13R,14R,15R,17R,18R)-10-acetyloxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-9(23)25-13-5-4-11-8-12-15-17-18(27-17)19(26-10(2)24)20-21(15,6-7-22(12)3)14(11)16(13)28-20/h4-5,12,15,17-20H,6-8H2,1-3H3/t12-,15-,17-,18-,19+,20+,21-/m1/s1 |
InChI Key |
HTVVLJOUXOBFGI-LKXZYXPZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O2)[C@H]3[C@H]4CC5=C6[C@]3([C@H]1OC6=C(C=C5)OC(=O)C)CCN4C |
Canonical SMILES |
CC(=O)OC1C2C(O2)C3C4CC5=C6C3(C1OC6=C(C=C5)OC(=O)C)CCN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



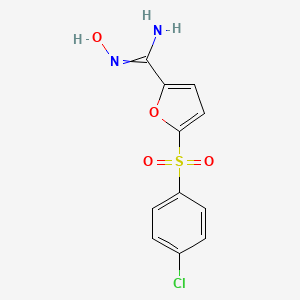
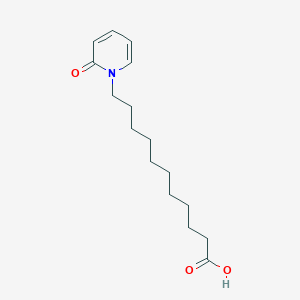
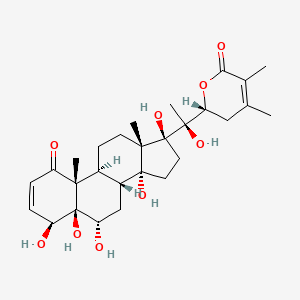

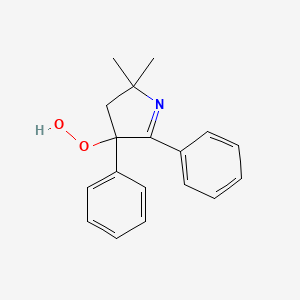
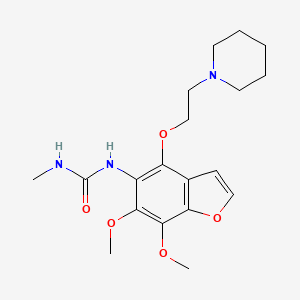
acetate](/img/structure/B14450130.png)
